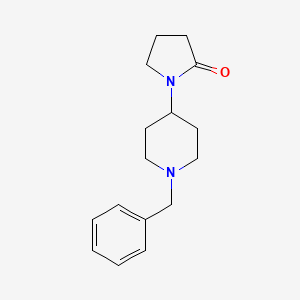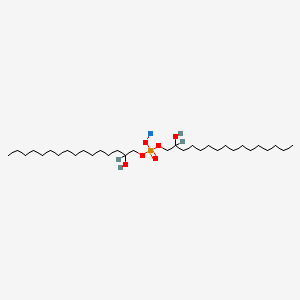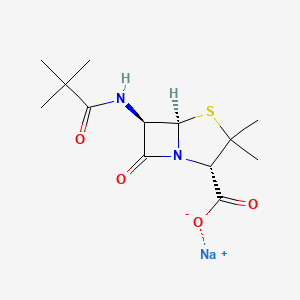
3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile
Vue d'ensemble
Description
The compound “3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile” is also known as 5-Fluoro-2-methylphenyl isocyanate . It is an organic building block containing an isocyanate group . It appears as a clear colorless to light yellow liquid .
Molecular Structure Analysis
The molecular formula of 5-Fluoro-2-methylphenyl isocyanate is C8H6FNO . Its molecular weight is 151.14 . The structure contains a fluorine atom attached to a benzene ring, which also carries a methyl group and an isocyanate group .Physical And Chemical Properties Analysis
5-Fluoro-2-methylphenyl isocyanate has a boiling point of 186 °C and a density of 1.176 g/mL at 25 °C . Its refractive index is 1.515 .Applications De Recherche Scientifique
Oxidative Cyclizations in Organic Synthesis
Research has explored the use of 3-oxopropanenitriles, a category to which 3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile belongs, in oxidative cyclizations. These processes involve the transformation of 3-oxopropanenitriles into various heterocyclic compounds. For instance, manganese(III) acetate mediated oxidative cyclizations have been studied for synthesizing 4,5-dihydrofuran-3-carbonitriles containing heterocycles from various 3-oxopropanenitriles (Yılmaz et al., 2005), (Yılmaz et al., 2008).
Synthesis of Antimicrobial Compounds
The synthetic utility of 3-oxopropanenitriles extends to the formation of antimicrobial agents. For example, derivatives of these compounds have been used to synthesize novel bis-[1,3,4]thiadiazole and bis-thiazole compounds with promising antimicrobial properties (Kheder & Mabkhot, 2012).
Fluorine Chemistry and Radioligand Synthesis
Fluorine-containing derivatives, like 3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile, play a significant role in fluorine chemistry and the synthesis of radioligands. These compounds have been utilized in the development of high-affinity radioligands for imaging applications, such as in positron emission tomography (PET) (Siméon et al., 2007).
Materials Science and Electronic Property Tuning
In materials science, compounds like 3-fluoro-4-hexylthiophene, related to 3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile, have been synthesized to tune the electronic properties of conjugated polythiophenes. These studies highlight the importance of fluorinated compounds in modifying the electronic characteristics of materials (Gohier et al., 2013).
Safety And Hazards
5-Fluoro-2-methylphenyl isocyanate is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation. It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
Propriétés
IUPAC Name |
3-(5-fluoro-2-methylphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-7-2-3-8(11)6-9(7)10(13)4-5-12/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIXSQSVSBTIKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645209 | |
| Record name | 3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile | |
CAS RN |
884504-23-8 | |
| Record name | 5-Fluoro-2-methyl-β-oxobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Acetyloxy)methyl]-1H-indole-3-carboxylic acid](/img/structure/B1629295.png)
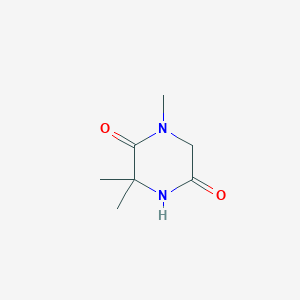
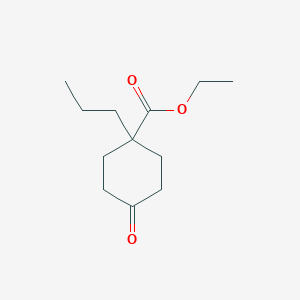
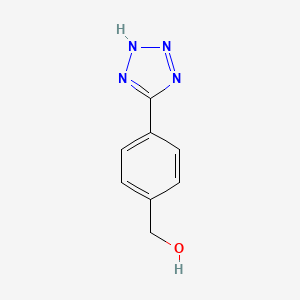



![7,9-Dimethylspiro[5.5]undecan-3-one](/img/structure/B1629309.png)

